beta-Alacleatinine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alacleatinine hydrochloride typically involves the reaction of beta-alanine with specific reagents under controlled conditions. One common method includes the use of l-aspartate-α-decarboxylase (ADC) as a key enzyme to convert l-aspartic acid into beta-alanine . This biological route is preferred due to its efficiency and environmental safety.
Industrial Production Methods
Industrial production of this compound often employs a combination of chemical and biological methods. For instance, the chemical synthesis might involve the reaction of ammonia with beta-propiolactone, while the biological synthesis leverages the enzymatic conversion of l-aspartic acid . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Beta-Alacleatinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications.
Scientific Research Applications
Beta-Alacleatinine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of food additives, pharmaceuticals, and polymeric materials.
Mechanism of Action
The mechanism of action of beta-Alacleatinine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to increase the concentration of carnosine in muscles, which acts as a buffer to regulate pH levels during high-intensity activities . This buffering capacity helps delay the onset of muscle fatigue, thereby improving exercise performance .
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid that serves as a precursor to carnosine.
L-Alanine: An alpha amino acid involved in protein synthesis.
Pantothenic Acid: A vitamin that is a component of coenzyme A.
Uniqueness
Beta-Alacleatinine hydrochloride is unique due to its enhanced stability and higher efficacy in increasing muscle carnosine levels compared to its analogs . This makes it particularly valuable in applications requiring prolonged endurance and reduced fatigue.
Properties
IUPAC Name |
2-amino-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H2,(H3,5,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUROSLRPXDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574140 |
Source
|
Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-28-4 |
Source
|
Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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